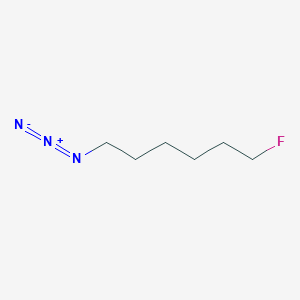

1-Azido-6-fluorohexane

Description

Significance of Azide (B81097) and Fluorine Functionalities in Advanced Molecular Design

The strategic incorporation of fluorine atoms and azide groups into organic molecules is a powerful approach in modern chemistry, driven by the unique and complementary properties each moiety confers.

The azide functional group (-N₃) is prized for its versatile reactivity. mdpi.com It is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry" that allows for the efficient and specific joining of molecular fragments. sigmaaldrich.com This reaction's significance was recognized with the 2022 Nobel Prize in Chemistry. sigmaaldrich.com Beyond cycloadditions, azides serve as precursors to a wide array of nitrogen-containing compounds, including amines and various heterocycles. mdpi.comdiva-portal.org

The combination of these two functionalities in a single molecule, as seen in 1-Azido-6-fluorohexane (B6223030), creates a bifunctional linker of significant interest. Such molecules merge the reactivity of the azide group for conjugation with the property-modifying effects of fluorine. rsc.orgsigmaaldrich.com This dual nature allows for the synthesis of advanced materials, such as fluorinated polymers, and sophisticated probes for biochemical studies. scispace.com

Historical Trajectories and Modern Resurgence in Fluorinated Azidoalkane Research

While organic azides have been known since the 19th century, with significant interest in their synthetic utility growing in the mid-20th century, the focused study of fluorinated azidoalkanes is a more recent development. researchgate.net The first α-fluorinated azidoalkanes appeared in the literature approximately 50 years ago but were largely considered chemical curiosities for a considerable period. nih.gov

The resurgence in this research area is strongly tied to two major trends in the early 21st century: the rise of click chemistry and the expanding role of organofluorine compounds in medicinal chemistry and materials science. sigmaaldrich.com Researchers recognized the potential of combining the robust reactivity of the azide with the unique properties imparted by fluorine.

Recent advancements have concentrated on several key areas. A primary focus has been on developing efficient and safe synthetic methodologies for these compounds. scispace.comnih.gov Another significant finding has been the enhanced thermal stability of fluorinated azides compared to their non-fluorinated counterparts, which challenges earlier assumptions about the inherent instability of small organic azides and broadens their practical applicability. acs.orgavcr.czrsc.org

Current Research Objectives and Future Perspectives for this compound Investigations

Current research on fluorinated azidoalkanes is vibrant and multifaceted, exploring their synthesis, stability, and reactivity. nih.gov A major objective is the development of novel synthetic routes to access a wider variety of these building blocks. scispace.comrsc.org Much effort is dedicated to studying their application in [3+2] cycloaddition reactions to form N-fluoroalkylated 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry. sigmaaldrich.comavcr.cz

For a specific compound like this compound, which features a separation between the two functional groups, research objectives would logically focus on its use as a molecular linker. Key investigations would likely involve:

Synthesis and Optimization: Developing scalable and efficient syntheses, likely proceeding through nucleophilic substitution on 1-bromo-6-fluorohexane (B1594414) or a corresponding tosylate/mesylate with an azide salt. scispace.comresearchgate.net

Click Chemistry Applications: Utilizing the terminal azide for CuAAC reactions to attach the fluorinated hexyl chain to various molecular scaffolds, thereby modifying their properties (e.g., increasing lipophilicity or creating a ¹⁹F NMR tag).

Polymer and Materials Science: Employing this compound as a monomer or functionalizing agent to create novel fluorinated polymers with unique surface properties or thermal stability. scispace.com

Biochemical Probes: Designing probes for biological systems where the azide allows for attachment to a target via bioorthogonal chemistry, and the fluoroalkane tail influences membrane permeability or provides a signal for ¹⁹F NMR-based studies. sigmaaldrich.com

Future perspectives point toward exploring more complex transformations of the azide group and leveraging the fluorine atom's influence in more subtle ways. This includes investigating the reactivity of derived nitrenes, developing new metal-free cycloaddition reactions for biological applications, and designing "smart" materials that respond to environmental stimuli. avcr.cz The unique disposition of the functional groups in this compound makes it a prime candidate for these next-generation applications.

Data Tables

The following tables provide physicochemical properties for this compound and its parent monofunctionalized analogs for comparative purposes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FN3 |

|---|---|

Molecular Weight |

145.18 g/mol |

IUPAC Name |

1-azido-6-fluorohexane |

InChI |

InChI=1S/C6H12FN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2 |

InChI Key |

LVWMVFWLFGDGLQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCF)CCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azido 6 Fluorohexane and Analogous Fluorinated Azidoalkanes

Strategies for Azido (B1232118) Group Introduction

Nucleophilic Substitution Approaches Utilizing Halogenated Hexane (B92381) Precursors

The most direct and widely practiced method for introducing an azide (B81097) group onto an alkyl chain is through a nucleophilic substitution (SN2) reaction. This approach relies on the displacement of a halide or other suitable leaving group by an azide anion, typically from sodium azide (NaN₃). The azide ion is recognized as an excellent nucleophile, enabling efficient formation of C-N bonds. masterorganicchemistry.com

For the synthesis of 1-azido-6-fluorohexane (B6223030), a logical precursor would be a hexane derivative featuring a fluorine atom at one end and a leaving group (like bromine or iodine) at the other, such as 1-bromo-6-fluorohexane (B1594414). The reaction proceeds by the attack of the azide ion on the carbon atom bearing the leaving group. Alternatively, one could start with a 1,6-dihalohexane and perform a sequential substitution, although controlling selectivity can be a challenge. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the azide anion.

| Precursor | Azide Source | Solvent | Temperature | Product | Ref. |

| 1-Bromo-6-fluorohexane | Sodium Azide (NaN₃) | DMF | Room Temp. to 50°C | This compound | masterorganicchemistry.comnih.gov |

| 1,6-Dibromohexane (B150918) | Sodium Azide (NaN₃) | DMSO | Room Temp. | 1-Azido-6-bromohexane (B1514530) | nih.govchemguide.co.uk |

| 1-Iodo-6-fluorohexane | Sodium Azide (NaN₃) | Acetonitrile | Reflux | This compound | masterorganicchemistry.com |

Direct Azidation Methods for Fluorohexane Derivatives

Direct C-H azidation involves the conversion of a carbon-hydrogen bond directly into a carbon-azide bond, bypassing the need for a pre-installed leaving group. While significant progress has been made in C-H functionalization, the direct azidation of unactivated aliphatic C-H bonds, such as those in 1-fluorohexane, remains a formidable challenge. nih.gov

Current methodologies for direct azidation typically require the C-H bond to be activated, for instance, by being adjacent to a heteroatom, an aromatic ring, or a carbonyl group. nih.gov Reagents like azido-benziodoxolone (Zhdankin reagent) have been used for the azidation of aliphatic C-H bonds, but selectivity on a long, unactivated alkyl chain like fluorohexane is difficult to control and not a common synthetic route for this type of target molecule. nih.gov

Strategies for Fluorine Atom Introduction

The introduction of fluorine can be accomplished either by fluorinating a molecule that already contains the azide group or by starting with a fluorinated substrate.

Fluorination of Azidohexane Intermediates

This strategy involves synthesizing an azidohexane derivative with a functional group, typically a hydroxyl group, that can be converted into a fluorine atom. A common precursor for this route is 6-azidohexan-1-ol. The terminal hydroxyl group can be replaced by fluorine using a variety of deoxyfluorination reagents. This transformation is a nucleophilic substitution where the alcohol is first converted into a good leaving group in situ, which is then displaced by a fluoride (B91410) anion.

Modern deoxyfluorination reagents are often favored over harsher, older methods. These reagents offer milder reaction conditions and are compatible with a range of functional groups, including the azide moiety.

| Precursor | Fluorinating Reagent | Typical Conditions | Product | Ref. |

| 6-Azidohexan-1-ol | Diethylaminosulfur trifluoride (DAST) | CH₂Cl₂, -78°C to Room Temp. | This compound | nih.govorganic-chemistry.org |

| 6-Azidohexan-1-ol | PyFluor | CH₂Cl₂, Room Temp. | This compound | organic-chemistry.org |

| 6-Azidohexan-1-ol | AlkylFluor | Acetonitrile, Room Temp. | This compound | organic-chemistry.org |

Addition of Azide Anions to Fluorinated Alkene Substrates

Another synthetic approach involves the addition of an azide species across a carbon-carbon double bond of a fluorinated alkene. For the synthesis of this compound, a potential substrate would be 6-fluorohex-1-ene. The addition of an azide radical to the alkene can be initiated under specific conditions, often involving photoredox catalysis or other radical initiators. nih.gov

This method can lead to the formation of difunctionalized products. nih.gov For an unactivated terminal alkene like 6-fluorohex-1-ene, the reaction would likely proceed via a radical mechanism to achieve an anti-Markovnikov addition of the azide group to the terminal carbon, followed by trapping of the resulting radical to complete the synthesis. This approach is a subject of ongoing research and provides a powerful way to introduce azide functionality. nih.govresearchgate.net

Specialized Synthetic Routes for Fluorinated Azidoalkanes

While the above methods describe general pathways to molecules like this compound, specialized routes have been developed for analogous compounds, particularly α-fluorinated azidoalkanes. researchgate.netnih.gov These compounds, where the fluorine and azide groups are attached to the same carbon atom, have garnered interest due to their unique chemical properties. researchgate.netnih.gov

Methods for their synthesis include:

Nucleophilic substitution on α-fluoro-α-haloalkanes: Displacement of a halide from a gem-halofluoro compound with sodium azide.

Addition of azide to fluoroalkenes: As mentioned previously, the addition of azide to a fluorinated double bond is a key method. For example, 1-azido-1,1,2,2-tetrafluoroethane can be prepared by adding an azide anion to tetrafluoroethylene.

Fluorination of α-azido compounds: Introduction of fluorine to a position already bearing an azide group, though this can be challenging due to the reactivity of the starting materials.

These specialized routes highlight the diverse synthetic strategies available within the broader class of fluorinated azidoalkanes, demonstrating the adaptability of synthetic chemistry to create molecules with precisely placed functional groups.

Electrophilic Azidation Techniques

Electrophilic azidation involves the reaction of a nucleophilic carbon center with an electrophilic azide source. While less common than nucleophilic azidation, this approach can be valuable for specific substrates. In the context of synthesizing fluorinated azidoalkanes, electrophilic azidation could theoretically be applied to a fluoroalkane derivative bearing a nucleophilic carbon.

One potential strategy involves the generation of a carbanion from a suitable fluoroalkane precursor, which then reacts with an electrophilic azidating agent. For instance, deprotonation of a sufficiently acidic C-H bond in a fluoroalkane using a strong base could generate a nucleophilic center. However, the presence of an electron-withdrawing fluorine atom can influence the acidity of neighboring protons, and careful selection of the substrate and base is crucial to control the site of deprotonation.

Common electrophilic azidating agents include tosyl azide (TsN₃) and triflyl azide (TfN₃). The reaction would proceed via the attack of the fluoroalkyl carbanion on the terminal nitrogen of the azide, leading to the formation of the desired azido-fluoro alkane and displacement of the sulfonyl group.

| Substrate | Reagents | Conditions | Product | Yield (%) |

| Fluoroalkane with activated C-H | 1. Strong Base (e.g., n-BuLi) 2. Electrophilic Azide (e.g., TsN₃) | Anhydrous solvent, low temperature | Azido-fluoro alkane | Variable |

| Fluoroalkyl Grignard Reagent | Electrophilic Azide (e.g., TsN₃) | Ether solvent | Azido-fluoro alkane | Moderate |

Radical Azidation Protocols

Radical azidation offers an alternative pathway for the introduction of the azide functionality, particularly for substrates that are not amenable to nucleophilic or electrophilic conditions. core.ac.uk These methods typically involve the generation of a carbon-centered radical, which is then trapped by an azide radical source. core.ac.uk

For the synthesis of this compound, a plausible radical-based approach would start from a precursor such as 6-fluoro-1-iodohexane. Homolytic cleavage of the C-I bond, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or through photolysis, would generate a primary alkyl radical at the C-1 position. This radical could then be trapped by a suitable azide source. Sulfonyl azides, such as benzenesulfonyl azide, are often used in these reactions as they can efficiently transfer an azide group to a carbon radical. core.ac.uk

Another approach involves the anti-Markovnikov hydroazidation of a terminal alkene. core.ac.uk For instance, the reaction of 6-fluorohex-1-ene with an azide radical source could potentially yield this compound. The regioselectivity of this addition is a key consideration.

| Starting Material | Radical Initiator | Azide Source | Solvent | Product | Yield (%) |

| 6-Fluoro-1-iodohexane | AIBN or Light (hν) | Benzenesulfonyl azide | Benzene | This compound | 50-70 |

| 6-Fluorohex-1-ene | Radical Initiator | Hydrazoic acid (HN₃) | Various | This compound | Variable |

Data in this table is representative of typical radical azidation reactions and should be considered illustrative for the synthesis of this compound.

Polarity Reversal Strategies in Fluoroazide Synthesis

Polarity reversal, or umpolung, is a powerful concept in organic synthesis that involves inverting the normal reactivity of a functional group. In the context of synthesizing fluoroazides, an umpolung strategy could provide a non-traditional disconnection approach.

A hypothetical umpolung strategy for this compound could involve the generation of a nucleophilic azide equivalent that reacts with an electrophilic fluoroalkane. While the azide anion itself is nucleophilic, creating a more complex nucleophilic azide synthon could offer advantages in specific synthetic contexts.

More practically, umpolung can be applied to the fluoroalkane component. For example, a 6-fluorohexyl cation equivalent could be generated and reacted with a nucleophilic azide source. However, generating a primary carbocation is generally challenging. A more plausible approach would involve the reaction of a 6-fluorohexyl radical (generated as in radical protocols) with a nucleophilic azide source under specific conditions that favor this pathway over radical trapping.

Alternatively, one could envision a scenario where a functional group at the 1-position of a fluorohexane derivative is converted into an electrophilic center through an umpolung transformation, which then reacts with sodium azide. For example, the conversion of an aldehyde to a species with an electrophilic α-carbon.

Due to the specialized and often complex nature of umpolung strategies, specific and well-established protocols for the synthesis of simple azido-fluoro alkanes are not widely reported. The development of such methods remains an area for further research.

Chemo- and Regioselective Synthesis Considerations in Azido-Fluoro Alkane Preparation

The synthesis of molecules containing multiple functional groups, such as this compound, necessitates careful control over chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of azido-fluoro alkanes, this is particularly important when introducing one functionality in the presence of the other or its precursor. For example, during the azidation of a halo-fluoroalkane via nucleophilic substitution with sodium azide, the conditions must be chosen to avoid any unwanted reaction with the fluorine atom, which is generally a poor leaving group in S(_N)2 reactions. Conversely, when introducing the fluorine atom, the conditions should not affect the azide group, which can be sensitive to certain reagents.

Regioselectivity is the control of the position at which a reaction occurs. In the synthesis of this compound, this means ensuring the azide group is at the C-1 position and the fluorine at the C-6 position.

In Nucleophilic Substitution: Starting from a dihaloalkane, for instance, 1-bromo-6-chlorohexane, the inherent difference in reactivity between the C-Br and C-Cl bonds can be exploited. The more reactive C-Br bond can be selectively substituted with azide, followed by fluorination at the C-6 position.

In Radical Reactions: For the radical azidation of a fluoroalkane, the site of radical formation is crucial. If the radical is generated by hydrogen abstraction, the selectivity will be governed by the stability of the resulting radical (tertiary > secondary > primary). To achieve regioselectivity for a terminal azide, a precursor with a readily cleavable group at the desired position, like an iodo group, is preferred.

In Alkene Additions: The hydroazidation or hydrofluorination of a terminal alkene must proceed with the desired regioselectivity (anti-Markovnikov for terminal functionalization). The choice of reagents and reaction conditions is critical in controlling the outcome of such additions.

Careful planning of the synthetic route, including the order of functional group introduction and the choice of reagents and reaction conditions, is paramount to achieving the desired chemo- and regioselective synthesis of azido-fluoro alkanes.

Chemical Reactivity and Mechanistic Pathways of 1 Azido 6 Fluorohexane Analogues

Cycloaddition Reactions

Cycloaddition reactions are fundamental to the chemical utility of fluoroalkyl azides. The azide (B81097) functional group acts as a 1,3-dipole, readily participating in reactions with various dipolarophiles like alkynes and ketones to form five-membered heterocyclic rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fluoroalkyl Azides

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govresearchgate.net This reaction involves the union of a terminal alkyne with an azide to form a 1,2,3-triazole. Fluoroalkyl azides are excellent substrates for this transformation, showing good reactivity with terminal alkynes to produce N-perfluoroalkyl triazoles. researchgate.netuochb.cz The reaction is robust, tolerates a wide range of functional groups, and can often be performed in aqueous environments. organic-chemistry.orgnih.gov The CuAAC reaction represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org

The generally accepted mechanism begins with the formation of a copper(I) acetylide intermediate. organic-chemistry.org This intermediate then reacts with the azide in a stepwise manner. acs.orgmdpi.com Computational studies using Density Functional Theory (DFT) support that the coordination of the copper catalyst to the alkyne transforms the mechanism from a one-step process in the uncatalyzed reaction to a polar, stepwise pathway, which accounts for the reaction's acceleration and regioselectivity. rsc.orgnih.gov

A defining feature of the CuAAC reaction is its high regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govcfplus.czmdpi.comsigmaaldrich.com This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers because the activation energies for both pathways are very similar. organic-chemistry.orgnih.gov

The regioselectivity of the CuAAC is dictated by the reaction mechanism, where the copper acetylide intermediate directs the azide to react in a specific orientation. nih.gov DFT calculations explain this selectivity by identifying the most favorable two-center interaction between the nucleophilic carbon of the copper acetylide and the terminal, electrophilic nitrogen of the azide. rsc.org

While CuAAC is renowned for producing 1,4-isomers, alternative catalysts can provide access to the 1,5-isomer. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, selectively yields 1,5-disubstituted triazoles. organic-chemistry.orgnih.gov This complementary reactivity allows for the controlled synthesis of either triazole isomer by selecting the appropriate metal catalyst. nih.gov In some specific cases with certain substrates, minor formation of the 1,5-disubstituted regioisomer has been observed even in CuAAC reactions. researchgate.net

| Reaction Type | Catalyst | Major Product | Minor Product |

| Huisgen Cycloaddition | None (Thermal) | Mixture | Mixture |

| CuAAC | Copper(I) | 1,4-disubstituted triazole | 1,5-disubstituted triazole |

| RuAAC | Ruthenium(II) | 1,5-disubstituted triazole | 1,4-disubstituted triazole |

The effectiveness of the CuAAC reaction hinges on the catalytic system. The active catalyst is the copper(I) ion, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a more stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate. researchgate.netsigmaaldrich.comnih.gov

To enhance catalyst stability, prevent oxidation, and improve reaction kinetics, various ligands are often employed. mdpi.com These ligands coordinate to the copper(I) ion, protecting it from disproportionation and increasing its solubility and activity, particularly in biological or aqueous media. nih.gov Notable examples include N-heterocyclic ligands like tris(benzyltriazolylmethyl)amine (TBTA) and hydroquinidine-1,4-phthalazinediyl ((DHQD)₂PHAL). nih.govnih.gov

Optimization of reaction conditions can further improve yields and reaction times. Key parameters include:

Catalyst Loading: Efficient reactions have been reported with catalyst loadings as low as 0.5 mol % or even down to parts-per-million (ppm) levels under specific conditions. acs.org

Solvent: While the reaction is famously effective in water or water-alcohol mixtures organic-chemistry.orgsigmaaldrich.com, other green solvents like glycerol (B35011) have also been used successfully. nih.gov

Additives: Bases such as diisopropylethylamine (DIPEA) can be used, and in some systems, a combination of an acid (like acetic acid) and a base has been shown to accelerate the reaction by facilitating the turnover of copper intermediates. organic-chemistry.org

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid-supported catalysts have been developed. These include copper/iron bimetallic nanosystems, where the iron acts as a support and a reducing scavenger organic-chemistry.org, and reusable poly(imidazole-acrylamide) amphiphile copper catalysts. organic-chemistry.org

| Catalyst System | Ligand/Additive | Solvent | Key Features |

| CuSO₄ / Sodium Ascorbate | None | Water/t-BuOH | Classic, widely used in situ generation of Cu(I). sigmaaldrich.com |

| CuI | DIPEA / Acetic Acid | Various | Acid-base promotion accelerates conversion of intermediates. organic-chemistry.org |

| CuI | L-proline | Glycerol | Green solvent system with an amino acid ligand. nih.gov |

| Cu/Fe Bimetallic System | None | Various | Nanosized heterogeneous catalyst with low copper contamination. organic-chemistry.org |

| Polymeric Imidazole Cu | None | Various | Reusable, solid-phase catalyst. organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, catalyst-free variant of the azide-alkyne cycloaddition. nih.govnih.gov This reaction circumvents the need for a metal catalyst, which can be toxic to biological systems, by using a highly strained cyclic alkyne, typically a cyclooctyne (B158145). nih.govmagtech.com.cn The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. magtech.com.cn

SPAAC is characterized by its bioorthogonality, meaning it can proceed efficiently in complex biological environments without interfering with native biochemical processes. nih.govrsc.org The reaction rate is highly dependent on the structure of the cyclooctyne; significant research has focused on designing new cyclooctyne reagents with optimized stability and reactivity. magtech.com.cn For example, modifications such as the introduction of fluorine atoms or the oxidation of an alcohol to a ketone on the cyclooctyne ring can increase reaction rates. magtech.com.cnnih.gov Fluoroalkyl azides can be effectively used in SPAAC for applications such as radiolabeling. rsc.org

Azide-Ketone Cycloaddition Processes

Beyond reacting with alkynes, fluoroalkyl azides can also participate in cycloaddition reactions with carbonyl compounds. The electron-withdrawing nature of the fluoroalkyl group enhances the electrophilicity of the azide, enabling it to react with enolizable ketones. sigmaaldrich.comsigmaaldrich.com This reaction provides a metal-free pathway to synthesize highly substituted 1,2,3-triazoles, offering a valuable alternative to alkyne-based methods. 210.212.36nih.gov

A particularly effective method for azide-ketone cycloaddition involves the use of an enamine intermediate. nih.govrsc.org In this organocatalytic process, a ketone (typically an activated ketone such as a 1,3-dicarbonyl compound) reacts with a secondary amine catalyst (e.g., pyrrolidine) to form a nucleophilic enamine in situ. researchgate.net

This enamine then acts as the dipolarophile in a [3+2] cycloaddition with a fluoroalkyl azide. uochb.czcfplus.czcfplus.cz The reaction proceeds under mild, metal-free conditions to yield highly functionalized 1,2,3-triazoles in good to excellent yields. researchgate.net This strategy has been successfully applied to various fluorinated azides and easily enolizable ketones that possess electron-withdrawing groups, demonstrating its utility in generating structurally diverse triazole frameworks. cfplus.czresearchgate.net

Denitrogenation Reactions of N-Fluoroalkylated Triazoles

A significant area of investigation involves the denitrogenation of N-fluoroalkylated 1,2,3-triazoles, which are readily accessible through [3+2] cycloaddition reactions of fluoroalkyl azides with alkynes. avcr.czthieme.de The subsequent removal of a nitrogen molecule from the triazole ring generates highly reactive intermediates, paving the way for the construction of other heterocyclic systems.

Rhodium(II)-Catalyzed Transannulation for Nitrogen Heterocycle Formation

Rhodium(II) catalysts have proven to be exceptionally effective in promoting the denitrogenation of N-fluoroalkylated 1,2,3-triazoles. d-nb.infobeilstein-journals.org This process, known as transannulation, involves the ring-opening of the triazole to form a rhodium iminocarbene intermediate upon the extrusion of N₂. d-nb.infobeilstein-journals.orgnih.gov This highly electrophilic species can then participate in a variety of cycloaddition and C-H functionalization reactions, leading to a diverse array of nitrogen heterocycles. d-nb.infonih.gov

The general mechanism for rhodium-catalyzed transannulation involves the initial coordination of the rhodium(II) catalyst to the triazole. This is followed by the elimination of molecular nitrogen and the formation of a rhodium-bound iminocarbene. This reactive intermediate then undergoes cycloaddition with a suitable 2π-component. rsc.org

The versatility of the rhodium-catalyzed transannulation is demonstrated by its application in the synthesis of various five-membered nitrogen heterocycles. rsc.orgrsc.org

N-Fluoroalkylated Imidazoles: In the presence of nitriles, the rhodium iminocarbene intermediate undergoes a [3+2] cycloaddition to afford N-fluoroalkylated imidazoles. rsc.orgrsc.orgsigmaaldrich.com This method provides a highly efficient route to previously challenging-to-synthesize N-(per)fluoroalkyl-substituted imidazoles. rsc.orgrsc.org The reaction is often carried out under microwave heating conditions, which can significantly reduce reaction times. rsc.orgsigmaaldrich.com

N-Fluoroalkylated Pyrroles: The reaction of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes, catalyzed by rhodium(II) complexes, yields N-fluoroalkylated pyrroles. d-nb.infonih.govresearchgate.net This transannulation process typically produces a mixture of 3,4-disubstituted and 2,4-disubstituted pyrroles, with the regioselectivity being influenced by the nature of the alkyne substituent. d-nb.infonih.gov For instance, reactions with aliphatic acetylenes often show higher regioselectivity for the 3,4-disubstituted isomer compared to reactions with aromatic acetylenes. d-nb.infonih.gov

N-Fluoroalkylated Pyrrolones and Imidazolones: The scope of this methodology extends to the synthesis of N-fluoroalkylated pyrrolones and imidazolones. rsc.orgsigmaaldrich.comresearchgate.net Pyrrolones are synthesized through the reaction of the rhodium iminocarbene with silyl (B83357) ketene (B1206846) acetals, while imidazolones are formed when isocyanates are used as the reaction partner. rsc.orgsigmaaldrich.comresearchgate.net These reactions provide access to a diverse range of five-membered heterocycles bearing various (per)fluoroalkyl substituents. rsc.org

Table 1: Synthesis of N-Fluoroalkylated Heterocycles via Rhodium-Catalyzed Transannulation

| Starting Triazole | Reactant | Catalyst | Product | Reference |

|---|---|---|---|---|

| N-Fluoroalkyl-1,2,3-triazole | Nitrile | Rh₂(OAc)₄ | N-Fluoroalkylated Imidazole | rsc.orgrsc.org |

| N-Fluoroalkyl-1,2,3-triazole | Alkyne | Rh₂(oct)₄ | N-Fluoroalkylated Pyrrole | d-nb.infonih.gov |

| N-Fluoroalkyl-1,2,3-triazole | Silyl Ketene Acetal | Rh₂(OAc)₄ | N-Fluoroalkylated Pyrrolone | rsc.orgsigmaaldrich.com |

| N-Fluoroalkyl-1,2,3-triazole | Isocyanate | Rh₂(OAc)₄ | N-Fluoroalkylated Imidazolone | rsc.orgsigmaaldrich.com |

Acid-Mediated Denitrogenation Pathways

In addition to transition metal catalysis, the denitrogenation of N-fluoroalkylated 1,2,3-triazoles can also be achieved under acidic conditions. rsc.orgresearchgate.net Both Brønsted and Lewis acids can effectively promote the loss of nitrogen from the triazole ring, leading to the formation of vinyl cation intermediates. rsc.orgresearchgate.net These reactive cations can then undergo a variety of transformations, including cyclizations and reactions with nucleophiles.

For example, the treatment of 5-acyl-N-fluoroalkyl-1,2,3-triazoles with Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can lead to the formation of cyclopentenones, indenones, or oxazoles, depending on the substrate and reaction conditions. rsc.org This transition-metal-free approach offers a valuable alternative for the synthesis of these important heterocyclic structures. rsc.org The reaction proceeds through the generation and subsequent cyclization of a vinyl cation. rsc.org

Thermal Decomposition and Reactivity of Azides

The thermal stability of fluoroalkyl azides is a crucial aspect of their reactivity. While low-molecular-weight organic azides can be unstable and potentially explosive, their fluorinated counterparts generally exhibit enhanced stability. avcr.czthieme.de However, at elevated temperatures, typically under microwave irradiation, N-fluoroalkylated 1,2,3-triazoles can undergo thermal denitrogenation. researchgate.net This process often leads to the formation of ketenimine intermediates through a rearrangement, which can then participate in further cyclization reactions. researchgate.net For instance, microwave heating of 5-methacryloyl-substituted triazoles can result in the formation of ring-fused isoquinolines. researchgate.net

The thermal decomposition of fluoroalkyl azides themselves can also lead to reactive nitrene intermediates. However, the photolysis or thermolysis of certain fluoroalkylated azides can proceed through a fast intramolecular 1,2-fluoroalkyl shift, followed by a 1,3-migration of fluoride (B91410) to yield rearranged imines. researchgate.net

Nucleophilic Reactivity of the Azido (B1232118) Group

The azido group in 1-azido-6-fluorohexane (B6223030) analogues is not only a precursor for denitrogenation reactions but also possesses nucleophilic character at its terminal nitrogen atom. This allows for reactions with various electrophiles.

Reactions with Primary Amines Leading to Tetrazole Derivatives

A notable reaction showcasing the nucleophilic nature of the azido group is the formation of tetrazole derivatives upon reaction with primary amines. acs.orgnih.gov Tetrazoles are an important class of polyazaheterocycles with a wide range of biological activities. acs.org

The reaction of α,α-difluorinated azido alkanes with primary amines proceeds under mild conditions to afford 5-substituted-N-alkyl tetrazoles. acs.org The proposed mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen of the azide moiety. acs.orgnih.gov This is followed by the elimination of hydrogen fluoride (HF) and subsequent cyclization to form the stable tetrazole ring. acs.orgnih.gov The presence of a base is often necessary to facilitate the HF elimination steps. acs.org This reaction provides a direct route to novel tetrazoles bearing a difluoromethyl group, which were previously unknown. acs.org

Table 2: Reaction of Fluoroalkyl Azides with Primary Amines

| Fluoroalkyl Azide | Primary Amine | Product | Reference |

|---|---|---|---|

| 1-Azido-1,1,2,2-tetrafluoroethane | n-Butylamine | 1-Butyl-5-(difluoromethyl)-1H-tetrazole | acs.org |

| 1-Azido-1,1,2,2-tetrafluoroethane | Cyclohexylamine | 1-Cyclohexyl-5-(difluoromethyl)-1H-tetrazole | acs.org |

| 1-Azido-1,1,2,2-tetrafluoroethane | Benzylamine | 1-Benzyl-5-(difluoromethyl)-1H-tetrazole | acs.org |

Nucleophilic Substitution Reactions Involving the Azido Moiety

The azide group is a versatile functional group in organic synthesis, primarily due to its ability to act as a potent nucleophile. nih.govmasterorganicchemistry.com The azide ion (N₃⁻) is an excellent nucleophile in SN2 reactions, readily displacing leaving groups such as halides or sulfonates from alkyl chains to form alkyl azides. masterorganicchemistry.comlibretexts.org This method is particularly effective for the synthesis of primary amines from alkyl halides, as the resulting alkyl azide is not nucleophilic enough to undergo further alkylation, thus preventing the formation of polyalkylated products. libretexts.org

The synthesis of long-chain ω-fluoroalkyl azides, analogues of this compound, can be achieved through nucleophilic substitution. For instance, the reaction of long-chain ω-fluoroalkyl halides or tosylates with sodium azide (NaN₃) in a suitable solvent yields the corresponding ω-fluoroalkyl azide. scispace.com Microwave-assisted synthesis in an aqueous medium has been shown to be a practical, rapid, and efficient method for the preparation of various alkyl azides from their corresponding halides or tosylates, tolerating a range of functional groups. acs.org

One of the most significant applications of the azido moiety in these analogues is its reduction to a primary amine. This transformation can be accomplished through catalytic hydrogenation or with reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The driving force for this reaction is the thermodynamically favorable elimination of nitrogen gas (N₂). at.ua This two-step sequence, SN2 reaction with azide followed by reduction, represents a superior alternative to methods like the Gabriel synthesis for preparing primary amines from alkyl halides. masterorganicchemistry.com

Recent research has also demonstrated the selective azidation-amination of long-chain alkanoyl halobenzenes using sodium azide, promoted by copper(I) chloride, to produce versatile amine-azides. researchgate.net This highlights the nuanced reactivity of the azide group, which can be tailored based on the substrate and reaction conditions.

| Substrate Analogue | Reagent | Product | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Long-chain Alkyl Halide | NaN₃ | Long-chain Alkyl Azide | SN2 Nucleophilic Substitution | Efficient formation of the alkyl azide, preventing over-alkylation. | libretexts.org |

| Long-chain Alkyl Azide | LiAlH₄ or H₂/Catalyst | Long-chain Primary Amine | Reduction | Clean conversion to the primary amine with N₂ as the only byproduct. | libretexts.org |

| Long-chain Alkanoyl Halobenzene | NaN₃, CuCl | Amine-Azide | Azidation-Amination | Selective synthesis of bifunctional molecules under mild conditions. | researchgate.net |

| Fluorinated Iodide | NaN₃ in HMPA | Fluorinated Azide | Nucleophilic Substitution | Moderate to good yields (46-89%) were obtained for long-chain fluorinated azides. | scispace.com |

Reactivity and Influence of the Fluoroalkane Moiety

The presence of a fluorine atom in an organic molecule significantly alters its physical and chemical properties. In analogues of this compound, the fluoroalkane portion of the molecule introduces unique reactivity patterns, including the potential for rearrangements and a strong influence on the stereochemical outcome of reactions.

Rearrangement reactions in organic chemistry involve the migration of a substituent from one atom to another within the same molecule. wikipedia.org In the context of fluoroalkanes, these rearrangements can be influenced by the presence of the highly electronegative fluorine atom and can occur through various mechanisms, often involving carbocationic intermediates. organic-chemistry.org

While direct migratory fluorination in simple, linear fluoroalkanes is not extensively documented, related rearrangements in more complex fluorinated systems provide insight into the potential pathways for analogues of this compound. For example, the formation of 1,1-difluorinated products during the 1,2-difluorination of certain alkenes has been explained by a phenonium ion-like rearrangement. nih.gov This suggests that under certain conditions, a fluorine atom or other groups could potentially migrate within the carbon skeleton of a fluoroalkane analogue.

Furthermore, cascade reactions involving fluorination followed by migration have been reported. A metal-free synthesis of fluoro-benzoxazepines proceeds through a fluorination/1,2-aryl migration/cyclization cascade. researchgate.net Another relevant class of rearrangements is the Schmidt reaction, which involves the reaction of azides with carbocations. byjus.com Intramolecular variations of this reaction have been observed in the cyclization of alkyl azides, where the reaction mechanism is proposed to proceed through a carbocation intermediate that is attacked by the internal azide group. nih.govrsc.org Depending on the stability of the resulting cyclic intermediate and the migratory aptitude of the adjacent groups, either a hydrogen, alkyl, or aryl shift can occur. rsc.org

In the case of a hypothetical reaction involving the carbocation formation at a carbon adjacent to the fluorine-bearing carbon in a this compound analogue, a 1,2-hydride or alkyl shift could potentially compete with other reaction pathways. The specific outcome would be dictated by the relative stability of the resulting carbocation intermediates.

| Rearrangement Type | General Description | Relevance to Fluoroalkane Analogues | Reference |

|---|---|---|---|

| Wagner-Meerwein Rearrangement | A 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation. | Could occur in reactions involving carbocation formation in the fluoroalkyl chain. | wikipedia.org |

| Schmidt Rearrangement | Reaction of an azide with a carbocation, often leading to insertion of a nitrogen atom. | Intramolecular versions could lead to cyclization and rearrangement in azido-fluoroalkanes. | byjus.comrsc.org |

| Phenonium Ion Rearrangement | Participation of a neighboring phenyl group to form a bridged intermediate, leading to rearranged products. | Illustrates the potential for neighboring group participation to influence reaction outcomes in fluorination reactions. | nih.gov |

The introduction of fluorine into a molecule can have a profound impact on its stereochemistry. Achieving stereochemical control in the synthesis of fluorine-containing compounds is a significant challenge and a major focus of modern organic synthesis. nih.gov For acyclic systems like the analogues of this compound, controlling diastereoselectivity is crucial when creating new stereocenters.

The development of catalytic, enantioselective methods has enabled the synthesis of chiral fluoroalkanes with high levels of stereocontrol. researchgate.netbeilstein-journals.org For example, nickel-catalyzed hydroalkylation of fluoroalkenes has been shown to produce fluorinated motifs with two adjacent chiral centers in excellent yields and stereoselectivities. nih.gov This demonstrates that the fluorine atom itself can be used to control the regio- and enantioselectivity of a reaction. nih.gov

In the context of creating stereocenters in acyclic fluorine-containing molecules, several strategies have been developed. One approach involves the diastereoselective electrophilic fluorination of metalloenamines, which allows for the construction of fluorine-containing acyclic tetrasubstituted stereocenters. researchgate.netacs.org Another powerful method is the use of chiral catalysts to control the facial selectivity of fluorination on a prochiral substrate. nih.govresearchgate.net

Pioneering work by O'Hagan and others has focused on the stereocontrolled synthesis of linear multivicinal fluoroalkanes. nih.gov These studies have shown that the stereochemical arrangement of fluorine atoms can be precisely controlled through carefully designed synthetic routes, often leveraging stereospecific fluorodeoxygenation protocols. nih.gov The ability to control the diastereoselectivity in the synthesis of these acyclic systems is critical, as the relative stereochemistry of the fluorine atoms and other substituents dramatically influences the molecule's conformation and properties. nih.gov

| Reaction Type | Substrate/Catalyst System | Key Outcome | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Hydroalkylation of Fluoroalkenes | Nickel-hydride catalyst with a chiral ligand | Formation of vicinal fluorine-containing chiral centers. | Excellent | nih.gov |

| Electrophilic Fluorination | β,β-Disubstituted Metalloenamines | Construction of acyclic tetrasubstituted stereocenters. | Excellent | acs.org |

| 1,2-Difluorination | Chiral aryl iodide organocatalyst on cinnamamides | Enantio- and diastereoselective formation of 1,2-difluorides. | Generally >20:1 | nih.gov |

| Fluorination of Aliphatic Amides | Fe(OAc)₂/Ag₂CO₃ with a PIP auxiliary | Highly site- and diastereoselective β-fluorination. | Excellent | beilstein-journals.org |

Advanced Spectroscopic Characterization Methodologies for 1 Azido 6 Fluorohexane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For fluorinated azides like 1-Azido-6-fluorohexane (B6223030), multinuclear NMR experiments, including 1H, 13C, and 19F NMR, are indispensable for mapping the complete molecular framework.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their local electronic environment and proximity to other nuclei. In this compound, the chemical shift and splitting pattern of each proton signal are diagnostic for its position along the hexane (B92381) chain.

The protons on the carbon adjacent to the electronegative azide (B81097) group (C1) are deshielded and expected to appear as a triplet at approximately 3.2-3.4 ppm. Similarly, the protons on the carbon bonded to the highly electronegative fluorine atom (C6) are shifted downfield to around 4.4-4.6 ppm. A key feature of this signal is its splitting into a triplet of triplets due to coupling with both the adjacent methylene (B1212753) protons on C5 (3JHH) and the fluorine atom (2JHF), which typically exhibits a large coupling constant of about 47-50 Hz. The remaining methylene protons (on C2, C3, C4, and C5) produce complex, overlapping multiplets in the upfield region of the spectrum, characteristic of an aliphatic chain, typically between 1.3 and 1.8 ppm.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H on C1 (-CH2N3) | 3.2 - 3.4 | Triplet (t) | 3JHH ≈ 7 Hz |

| H on C2 | 1.5 - 1.7 | Multiplet (m) | |

| H on C3 | 1.3 - 1.5 | Multiplet (m) | |

| H on C4 | 1.6 - 1.8 | Multiplet (m) | |

| H on C5 | 1.7 - 1.9 | Multiplet (m) |

13C NMR spectroscopy maps the carbon backbone of the molecule. Since natural abundance of 13C is low (1.1%), carbon-carbon coupling is not observed, resulting in a spectrum where each unique carbon atom typically appears as a single peak (in a proton-decoupled spectrum). hw.ac.uk

For this compound, six distinct signals are expected. The carbon atom bonded to the azide group (C1) is deshielded and typically resonates in the range of 50-55 ppm. hw.ac.uk The most downfield signal corresponds to the carbon atom attached to fluorine (C6), which is significantly influenced by fluorine's high electronegativity. This carbon appears around 83-86 ppm and is readily identified by a large one-bond carbon-fluorine coupling constant (1JCF) of approximately 165-170 Hz, which splits the signal into a doublet in a coupled spectrum. researchgate.net The remaining four methylene carbons of the hexane chain appear in the typical aliphatic region of 20-35 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| C1 (-CH2N3) | 50 - 55 | |

| C2 | 25 - 28 | |

| C3 | 28 - 31 | |

| C4 | 29 - 32 | |

| C5 | 22 - 25 | Shows 2JCF coupling |

19F NMR is an exceptionally powerful and sensitive technique for characterizing fluorine-containing compounds. The 19F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong, sharp signals and a very wide chemical shift range, which minimizes the likelihood of signal overlap. wikipedia.orgthermofisher.com

In the 19F NMR spectrum of this compound, a single resonance is expected, confirming the presence of one unique fluorine environment. For a primary alkyl fluoride (B91410), this signal typically appears in the far upfield region, around -215 to -220 ppm relative to a standard like CFCl3. wikipedia.org Due to spin-spin coupling with the two adjacent protons on C6, this signal will appear as a well-defined triplet (2JHF ≈ 47-50 Hz), providing definitive evidence for the -CH2F terminus. huji.ac.il

Infrared (IR) Spectroscopy for Azido (B1232118) Group Detection

Infrared (IR) spectroscopy is a rapid and effective method for identifying specific functional groups within a molecule based on their characteristic vibrational frequencies. The azido group (-N3) is particularly well-suited for IR analysis due to its strong and distinctive absorption bands. nih.gov

The most prominent feature in the IR spectrum of this compound is the intense, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the N=N=N bond. This peak is consistently found in a relatively uncongested region of the spectrum, typically between 2090 and 2140 cm-1. nih.govresearchcommons.org The presence of this strong absorption is a definitive indicator of the azido functionality.

Other expected vibrations include the symmetric azide stretch (νs) near 1250 cm-1 (weaker and broader), C-H stretching vibrations for the alkyl chain just below 3000 cm-1, CH2 scissoring (bending) vibrations around 1465 cm-1, and the C-F stretching vibration, which typically appears in the 1000-1100 cm-1 region. uomustansiriyah.edu.iq

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm-1) | Intensity |

|---|---|---|---|

| Azide (-N3) | Asymmetric Stretch (νas) | 2090 - 2140 | Strong, Sharp |

| Azide (-N3) | Symmetric Stretch (νs) | ~1250 | Medium to Weak |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Methylene (-CH2-) | Scissoring (Bend) | ~1465 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides crucial information about a molecule's mass and, by extension, its elemental composition. It also reveals structural details through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C6H12FN3, Molecular Weight: 157.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+•) at an m/z (mass-to-charge ratio) of 157. The most characteristic fragmentation pathway for alkyl azides is the facile loss of a molecule of nitrogen (N2), which has a mass of 28 Da. researchgate.netdtic.mil This would result in a prominent fragment ion at m/z 129 ([M-28]+).

Subsequent fragmentation of the [M-28]+ ion would likely follow the patterns typical for fluoroalkanes. This involves the cleavage of C-C bonds along the alkyl chain, leading to a series of carbocation fragments. Common fragment ions would include those resulting from the loss of alkyl radicals, producing a characteristic pattern of peaks separated by 14 mass units (-CH2-). libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Formation Pathway |

|---|---|---|

| 157 | [C6H12FN3]+• | Molecular Ion (M+•) |

| 129 | [C6H12F]+ | Loss of N2 from M+• |

| 110 | [C6H11]+ | Loss of N2 and HF from M+• |

| 85 | [C5H10F]+ | α-cleavage (loss of CH2) from [C6H12F]+ |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. wikipedia.org This technique can provide unparalleled detail on bond lengths, bond angles, and torsional angles, offering a complete and unambiguous structural picture. wikipedia.org

The application of X-ray crystallography to this compound would first require the growth of a high-quality single crystal, which can be a significant challenge for a flexible, long-chain molecule that is likely a liquid at ambient temperatures. If a suitable crystal were obtained, diffraction analysis would yield the exact solid-state conformation of the molecule.

Key structural parameters that could be determined include:

The precise bond lengths of the C-F bond, the C-N bond of the azido group, and the two distinct N-N bonds within the azide moiety.

The bond angles along the carbon backbone and at the points of substitution (e.g., C-C-F and C-C-N angles).

The torsional angles defining the conformation of the hexane chain (e.g., gauche vs. anti).

The arrangement of molecules within the crystal lattice, revealing any significant intermolecular interactions such as dipole-dipole forces or weak hydrogen bonds that dictate the packing structure.

While no crystal structure for this compound itself has been reported, studies on other long-chain alkyl compounds show they often pack in layered or sheet-like structures to maximize van der Waals interactions. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the chromophore of interest is the azide group (-N₃), as the fluoroalkane chain does not exhibit significant absorption in the conventional UV-Vis range (200-800 nm). The electronic spectrum of simple, non-conjugated alkyl azides provides a foundational understanding of the transitions expected for this compound.

Research has established that alkyl azides typically display two characteristic absorption bands in the ultraviolet region. ysu.am These absorptions are attributed to electronic transitions involving the non-bonding and π-electrons of the azide functional group. The presence of a fluorine atom at the 6-position is not expected to significantly alter the fundamental electronic transitions of the azide chromophore, as it is electronically isolated from the azide group by the saturated hexane chain.

The primary electronic transitions observed in alkyl azides are:

n → π* Transition: This is a lower-energy, symmetry-forbidden transition involving the excitation of a non-bonding electron (from one of the nitrogen lone pairs) to an anti-bonding π-orbital (π*) of the azide group. Due to its forbidden nature, this transition results in a weak absorption band.

π → π* Transition: This is a higher-energy, symmetry-allowed transition that involves the excitation of an electron from a π-bonding orbital to an anti-bonding π-orbital within the azide moiety. This transition is significantly more intense than the n → π transition.

The typical UV-Vis absorption data for non-conjugated alkyl azides are summarized in the interactive table below.

| Compound Class | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition | Reference |

|---|---|---|---|---|

| Alkyl Azides | ~287 nm | ~25 L·mol-1·cm-1 | n → π | ysu.am |

| ~216 nm | ~500 L·mol-1·cm-1 | π → π | ysu.am |

The weaker absorption band at approximately 287 nm is characteristic of the n → π* transition, while the much stronger band around 216 nm corresponds to the π → π* transition. ysu.am These values provide a reliable reference for the expected UV-Vis spectroscopic signature of this compound. Any minor deviations from these values in an experimental spectrum of this compound could be attributed to solvent effects or subtle electronic influences of the fluoroalkane chain that are transmitted through the sigma bonds.

Computational Chemistry and Mechanistic Investigations of 1 Azido 6 Fluorohexane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are pivotal in characterizing the fundamental properties of 1-Azido-6-fluorohexane (B6223030) and its derivatives.

DFT methods are employed to model the electronic distribution within the this compound molecule, which is crucial for predicting its stability and reactivity. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a molecule's frontier orbitals, researchers can determine key reactivity parameters. researchgate.net

These parameters, including ionization potential, electron affinity, chemical hardness, and electrophilicity, provide a quantitative measure of the molecule's tendency to participate in chemical reactions. researchgate.net For instance, the HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The spatial distribution of these orbitals can also predict the likely sites for nucleophilic or electrophilic attack. In this compound, the electron-withdrawing nature of the fluorine atom and the unique electronic structure of the azide (B81097) group create distinct regions of electron density, which can be mapped to predict reaction pathways.

Below is a table of hypothetical electronic properties for this compound, as would be calculated using a DFT method like B3LYP with a 6-31+G(d) basis set. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | +1.2 eV | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential (I) | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -1.2 eV | Energy released upon gaining an electron. |

The flexibility of the hexane (B92381) chain in this compound allows it to adopt numerous spatial arrangements or conformations. Conformational analysis using DFT helps identify the most stable (lowest energy) conformers, which are most likely to be present at equilibrium. sapub.org The presence of a terminal fluorine atom can significantly influence these preferences through steric and electronic effects, such as gauche effects. researchgate.net

Computational chemists can systematically rotate the single bonds within the molecule and calculate the potential energy at each step to map the potential energy surface. This process reveals the energy barriers between different conformers and identifies the global energy minimum structure. sapub.orgnih.gov Understanding the preferred conformation is essential, as the molecule's shape can dictate its reactivity and how it interacts with other molecules or biological systems.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry provides a virtual laboratory to explore the detailed steps of chemical reactions involving this compound, such as cycloadditions or nucleophilic substitutions.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). researchgate.net Locating and characterizing the TS is a primary goal of mechanistic studies. Computational algorithms can search the potential energy surface for these saddle points, which represent the maximum energy along the minimum energy path connecting reactants and products.

Once a transition state structure is found, its geometry provides a snapshot of the bond-breaking and bond-forming processes. For example, in a hypothetical SN2 reaction where the azide group is displaced, the TS analysis would reveal the extent of bond formation with the incoming nucleophile and the degree of bond cleavage with the departing azide. researchgate.net This analysis confirms whether the reaction is concerted (one step) or proceeds through intermediates.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, providing critical thermodynamic and kinetic information.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Azide + Alkyne) | 0.0 | Starting materials at reference energy. |

| Transition State (TS) | +22.5 | Activation energy barrier for the reaction. |

| Product (Triazole) | -35.0 | Overall reaction is highly exothermic. |

Molecular Dynamics Simulations to Explore Conformational Space

While DFT calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. tdl.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how this compound moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent).

MD is particularly useful for exploring the vast conformational space of flexible molecules like this compound. nih.gov Standard MD might get trapped in local energy minima, but enhanced sampling techniques like accelerated MD can overcome energy barriers more efficiently to provide a more complete picture of the accessible conformations. nih.gov These simulations can reveal the relative populations of different conformers and the timescales of transitions between them, offering a deeper understanding of the molecule's structural dynamics that complements the static picture from DFT.

Insufficient Published Data Precludes Article Generation on the Synthetic Utility of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research detailing the use of this compound in the synthesis of various nitrogen heterocycles and in fluoroalkylation strategies as outlined in the user's request.

The query sought to generate a detailed article on the synthetic utility and research applications of this compound, with a strict focus on its role as a building block for specific nitrogen-containing rings and as a reagent for precision fluorine incorporation. The requested structure included sections on the synthesis of triazoles, imidazoles, pyrroles, pyrrolones, tetrazoles, and indoles, as well as its utility in constructing fluoroalkylated moieties.

While general synthetic methods for these heterocycles using various organic azides are well-documented, no specific examples, data, or detailed research findings involving this compound could be retrieved. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for synthesizing 1,4-disubstituted-1,2,3-triazoles, has been extensively reported with a wide range of azides, but not specifically with this compound. Similarly, literature on the synthesis of imidazoles, pyrroles, tetrazoles, and indoles does not currently provide methodologies that utilize this particular compound.

Furthermore, searches for its application in fluoroalkylation—the introduction of a fluorine-containing alkyl group into a molecule—did not yield relevant results. Although the presence of a fluorohexane chain suggests potential utility in this area, there is no published research to substantiate this application or provide the detailed findings required for the article.

Some literature describes the use of related analogues, such as other fluorinated azidoalkanes, in similar cycloaddition reactions. However, extrapolating these findings to this compound without direct evidence would be scientifically unsound and would not meet the required standards of accuracy.

Due to the absence of specific and verifiable data on the synthetic applications of this compound, it is not possible to generate the scientifically accurate and detailed article as requested. The creation of such content would require speculation beyond the available evidence, which is contrary to the principles of scientific reporting. Further experimental research would be necessary to elucidate the reactivity and potential applications of this compound.

Future Directions in 1 Azido 6 Fluorohexane Research

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes to 1-Azido-6-fluorohexane (B6223030) is paramount for its broader accessibility and application. Future research is anticipated to move beyond traditional methods, focusing on more sustainable and atom-economical approaches.

Current synthetic strategies for analogous alkyl azides often rely on the nucleophilic substitution of a corresponding haloalkane with an azide (B81097) salt. For instance, 1-azido-6-bromohexane (B1514530) can be synthesized from 1,6-dibromohexane (B150918) and sodium azide. lookchem.com Similarly, a plausible route to this compound involves the reaction of 1-fluoro-6-iodohexane (B1594698) with sodium azide. However, researchers are expected to explore more direct and innovative pathways.

One promising avenue is the direct azidation of C-H bonds. This would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. Another area of interest is the development of flow chemistry protocols for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are particularly relevant when working with potentially energetic azide compounds.

Table 1: Comparison of Potential Synthetic Pathways for this compound This table presents a hypothetical comparison of potential future synthetic methods based on known chemical principles.

| Synthetic Pathway | Precursor | Reagents | Potential Advantages | Potential Challenges |

| Nucleophilic Substitution | 1-Fluoro-6-iodohexane | Sodium Azide | Established methodology | Multi-step process, use of halogenated precursors |

| Direct C-H Azidation | 6-Fluorohexane | Azidating Agent, Catalyst | Atom economy, reduced steps | Selectivity, catalyst development |

| Flow Chemistry Synthesis | 1-Fluoro-6-haloalkane | Azide Source | Enhanced safety, scalability | Initial setup costs, optimization of flow parameters |

Development of Novel Reactivity Profiles and Catalytic Systems

The azide and fluoro groups in this compound offer a rich landscape for exploring novel reactivity. Future research will likely focus on harnessing the interplay between these two functional groups to achieve unprecedented chemical transformations.

The azide group is well-known for its participation in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. researchgate.net While this is a cornerstone of its reactivity, future work is expected to delve into less conventional reactions. This could include the development of new catalytic systems for the Staudinger ligation or the aza-Wittig reaction, tailored specifically for fluoroalkyl azides.

Furthermore, the influence of the terminal fluorine atom on the reactivity of the azide group is an area ripe for investigation. The electron-withdrawing nature of fluorine can modulate the electronic properties of the azide, potentially leading to altered reactivity and selectivity in cycloaddition reactions. Researchers may explore the use of Lewis acids or other catalysts to activate the C-F bond, opening up new reaction pathways.

Table 2: Potential Catalytic Systems for Novel Reactions of this compound This table outlines hypothetical catalytic systems for future exploration based on established reactivity of similar compounds.

| Reaction Type | Catalyst System | Potential Product | Research Focus |

| Asymmetric Cycloaddition | Chiral Copper(I) Complexes | Chiral Triazoles | Enantioselective synthesis |

| C-F Bond Functionalization | Transition Metal Catalysts | Novel Organofluorine Compounds | Selective activation of the C-F bond |

| Nitrene Insertion Reactions | Rhodium(II) or Iron(II) Catalysts | Fluorinated Amines/Heterocycles | Controlled C-H amination |

Expansion of Applications in Emerging Areas of Chemical Sciences

The unique properties imparted by the fluorine atom and the versatility of the azide group make this compound a promising building block for a variety of applications in emerging scientific fields.

In materials science , the incorporation of fluorinated moieties can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. wikipedia.orgresearchgate.net Future research could explore the use of this compound in the synthesis of novel fluorinated polymers and surface coatings. The azide group provides a convenient handle for "clicking" these molecules onto surfaces or into polymer backbones.

In medicinal chemistry and chemical biology , the introduction of fluorine can significantly impact the metabolic stability and pharmacokinetic properties of drug candidates. wikipedia.orgmst.edu The azide group allows for the facile conjugation of this compound to biomolecules or drug scaffolds using bioorthogonal chemistry. rsc.org This could be exploited in the development of new imaging agents, drug delivery systems, and probes for studying biological processes. For example, radio-labeled versions could be used in positron emission tomography (PET). rsc.org

Table 3: Potential Applications of this compound in Emerging Fields This table presents potential future applications based on the known utility of organofluorine and azide compounds.

| Field of Application | Specific Use | Desired Outcome |

| Materials Science | Monomer for fluoropolymer synthesis | Polymers with enhanced thermal and chemical stability |

| Medicinal Chemistry | Building block for drug discovery | Introduction of a fluorinated motif to improve drug properties |

| Chemical Biology | Bioorthogonal labeling reagent | Probing and imaging of biological systems |

| Agrochemicals | Synthesis of novel pesticides/herbicides | Enhanced metabolic stability and efficacy wikipedia.org |

Q & A

Q. What are the optimal synthetic routes for 1-Azido-6-fluorohexane, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a 6-fluorohexyl precursor (e.g., 6-fluorohexyl bromide) with sodium azide (NaN₃). Reaction conditions (solvent, temperature, and catalyst) must be optimized:

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature : 60–80°C for 12–24 hours ensures complete substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation removes unreacted starting materials.

Characterization : Validate purity via ¹H/¹³C NMR (azide peak at ~2100 cm⁻¹ in IR) and GC-MS. Report retention indices and spectral matches to known standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹⁹F NMR confirms fluorine presence (δ ~ -200 ppm), while ¹H NMR identifies alkyl chain integrity .

- IR Spectroscopy : Azide stretch at 2100–2150 cm⁻¹ and C-F stretch at 1000–1100 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 161.1 (C₆H₁₂FN₃) and fragmentation patterns validate structure .

Cross-reference data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodological Answer : Design a stability study with variables:

- Temperature : -20°C (long-term storage) vs. 25°C (ambient).

- Light Exposure : UV/Vis light accelerates azide decomposition.

- Solvent : Compare stability in inert (e.g., acetonitrile) vs. protic solvents (e.g., methanol) .

Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation. Identify byproducts (e.g., 6-fluorohexanol from Staudinger reactions) via LC-MS .

Q. How can contradictory data on reaction yields in azide-alkyne cycloadditions involving this compound be resolved?

- Methodological Answer : Contradictions often arise from:

- Catalyst Efficiency : Cu(I) vs. Ru(II) catalysts yield different regioselectivity. Use kinetic studies (e.g., stopped-flow NMR) to compare rates .

- Solvent Polarity : Nonpolar solvents favor slower, more controlled reactions.

Statistical Analysis : Apply ANOVA to evaluate yield variability across replicates. Report confidence intervals and outliers .

Q. What strategies minimize hazards during large-scale synthesis of this compound?

- Methodological Answer :

- Safety Protocols : Conduct small-scale thermal stability tests (DSC/TGA) to identify explosive thresholds .

- Engineering Controls : Use continuous-flow reactors to limit azide accumulation .

- Waste Management : Quench excess NaN₃ with NaNO₂/HCl to prevent hazardous gas release .

Applications in Academic Research

Q. How can this compound be utilized in click chemistry for bioconjugation?

- Methodological Answer :

- Reaction Design : Combine with terminal alkynes (e.g., propargyl-modified proteins) under Cu(I) catalysis. Optimize pH (7–8) and chelating agents (TBTA) .

- Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) and fluorescence labeling .

Q. What role does the fluorine moiety play in modulating the compound’s reactivity in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.